2-Metoxipirazina

Descripción general

Descripción

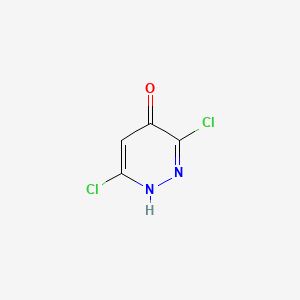

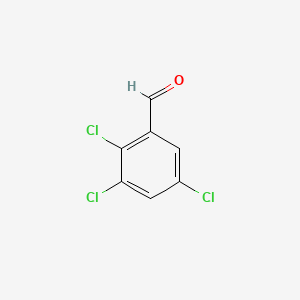

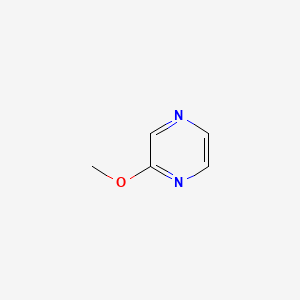

2-Metoxipirazina es un compuesto orgánico con la fórmula molecular C5H6N2O. Pertenece a la clase de metoxipirazinas, que son conocidas por sus olores distintivos. Estos compuestos se encuentran a menudo en la naturaleza, contribuyendo al aroma de diversas plantas y alimentos. This compound, en particular, se caracteriza por su aroma terroso y a pimiento verde .

Aplicaciones Científicas De Investigación

2-Metoxipirazina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El olor distintivo del compuesto lo hace útil para estudiar receptores olfativos y biología sensorial.

Medicina: Se están llevando a cabo investigaciones sobre sus posibles propiedades terapéuticas, como las actividades antibacterianas y anticancerígenas.

Industria: Se utiliza como agente aromatizante en la industria alimentaria y como aditivo en fragancias

Mecanismo De Acción

El mecanismo por el cual 2-Metoxipirazina ejerce sus efectos implica su interacción con objetivos moleculares específicos. Por ejemplo, en la investigación olfativa, se une a los receptores olfativos, provocando una respuesta sensorial. En sistemas biológicos, puede interactuar con enzimas o receptores, influyendo en diversas vías bioquímicas .

Compuestos similares:

- 3-Isobutil-2-metoxipirazina (IBMP)

- 3-Isopropil-2-metoxipirazina (IPMP)

- 3-sec-Butil-2-metoxipirazina (SBMP)

Comparación: Si bien todos estos compuestos comparten la estructura de metoxipirazina, difieren en sus sustituyentes alquilo, lo que influye en sus perfiles de olor y aplicaciones. Por ejemplo, IBMP es conocido por su fuerte aroma a pimiento verde, lo que lo hace significativo en la industria vinícola .

This compound destaca por su combinación única de propiedades químicas y aplicaciones, lo que la convierte en un compuesto valioso en diversos campos de investigación e industria.

Análisis Bioquímico

Biochemical Properties

2-Methoxypyrazine plays a crucial role in biochemical reactions, particularly in the context of plant metabolism. It is biosynthesized by microorganisms, insects, and plants. The compound interacts with various enzymes, such as O-methyltransferases, which catalyze the methylation of hydroxypyrazines to form methoxypyrazines . This interaction is essential for the biosynthesis of 2-Methoxypyrazine, highlighting its importance in metabolic pathways.

Cellular Effects

2-Methoxypyrazine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it affects the development of glandular trichomes and the biosynthesis of volatile organic compounds . The compound’s presence can alter the expression of specific genes involved in these processes, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, 2-Methoxypyrazine exerts its effects through binding interactions with biomolecules. It is known to interact with O-methyltransferases, which facilitate its conversion from hydroxypyrazines . This interaction is crucial for the compound’s biosynthesis and subsequent biological activity. Additionally, 2-Methoxypyrazine may influence enzyme activity, either inhibiting or activating specific pathways, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxypyrazine can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that 2-Methoxypyrazine can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are often related to its role in metabolic pathways and its interactions with enzymes.

Dosage Effects in Animal Models

The effects of 2-Methoxypyrazine in animal models vary with different dosages. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful. These findings are essential for understanding the safe and effective use of 2-Methoxypyrazine in various applications.

Metabolic Pathways

2-Methoxypyrazine is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The compound interacts with enzymes such as O-methyltransferases, which play a critical role in its formation . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s importance in plant metabolism.

Transport and Distribution

Within cells and tissues, 2-Methoxypyrazine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions are essential for the compound’s accumulation in specific tissues, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of 2-Methoxypyrazine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in metabolic pathways and its interactions with enzymes and other biomolecules.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 2-Metoxipirazina se puede sintetizar a través de varios métodos. Un enfoque común implica la ciclización de α-aminocetonas o α-aminoaldehídos. Otro método incluye la condensación de una 1,2-dicetona con una 1,2-diamina . Estas reacciones generalmente requieren catalizadores específicos y condiciones controladas para garantizar que se obtenga el producto deseado.

Métodos de producción industrial: En entornos industriales, la producción de this compound a menudo implica síntesis química a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación mediante destilación o cristalización para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Metoxipirazina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede llevar a la formación de diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de pirazina.

Sustitución: Las reacciones de sustitución comunes implican reemplazar el grupo metoxi con otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.

Sustitución: Se pueden usar nucleófilos como aminas o tioles para reemplazar el grupo metoxi.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir hidroxipirazinas, mientras que la sustitución puede producir varias pirazinas alquilo o arilo .

Comparación Con Compuestos Similares

- 3-Isobutyl-2-methoxypyrazine (IBMP)

- 3-Isopropyl-2-methoxypyrazine (IPMP)

- 3-sec-Butyl-2-methoxypyrazine (SBMP)

Comparison: While all these compounds share the methoxypyrazine structure, they differ in their alkyl substituents, which influence their odor profiles and applications. For example, IBMP is known for its strong green bell pepper aroma, making it significant in the wine industry .

2-Methoxypyrazine stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields of research and industry.

Propiedades

IUPAC Name |

2-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSXRWSOSLGSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047676 | |

| Record name | 2-Methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a nutty, cocoa-like odour | |

| Record name | Methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

60.00 to 61.00 °C. @ 29.00 mm Hg | |

| Record name | Methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol) | |

| Record name | Methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.109-1.140 | |

| Record name | Methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3149-28-8 | |

| Record name | 2-Methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3149-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYD35T7F4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.